molecular formula C24H18F3N3O3 B6574690 N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 1170276-40-0

N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6574690
CAS No.: 1170276-40-0
M. Wt: 453.4 g/mol
InChI Key: HJDLWYOLDKKHBM-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • A methyl group at position 2, enhancing metabolic stability.
  • A 4-(trifluoromethyl)benzamide substituent at position 6, introducing strong electron-withdrawing effects and lipophilicity due to the trifluoromethyl group.

Quinazolinones are pharmacologically significant, often acting as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O3/c1-14-28-21-12-7-17(29-22(31)15-3-5-16(6-4-15)24(25,26)27)13-20(21)23(32)30(14)18-8-10-19(33-2)11-9-18/h3-13H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDLWYOLDKKHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds bind with high affinity to their targets, which could result in changes in the function of these targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 35941600, which could influence its bioavailability.

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For example, studies have shown that quinazoline derivatives can induce apoptosis in human cancer cells by targeting pathways involved in cell survival and proliferation. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. The compound has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of certain enzymes, particularly those involved in cancer metabolism and proliferation. For instance, it has been evaluated for its inhibitory effects on kinases that play a crucial role in signal transduction pathways associated with cancer progression .

Polymer Chemistry

In material science, N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide can serve as a functional monomer in the synthesis of polymeric materials. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and enhanced mechanical strength. This is particularly useful in developing advanced materials for aerospace and automotive applications .

Nanocomposites

The compound can also be utilized in the formulation of nanocomposites. By integrating this quinazoline derivative with nanoparticles, researchers aim to create materials with improved electrical conductivity and thermal properties. These nanocomposites are being explored for use in electronics and energy storage devices .

Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis. Its structural features allow for various chemical modifications, making it a valuable building block for synthesizing more complex molecules. For instance, it can be used to produce other biologically active compounds through substitution reactions or coupling reactions with other functional groups .

Green Chemistry Approaches

Recent studies have focused on synthesizing derivatives of this compound using environmentally friendly methods, such as microwave-assisted synthesis or solvent-free conditions. These approaches aim to reduce waste and improve reaction efficiency while maintaining high yields of the desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Core Structure Position 3 Substituent Position 6 Substituent Key Functional Groups
Target Compound Quinazolinone 4-Methoxyphenyl 4-(Trifluoromethyl)benzamide C=O (1680–1700 cm⁻¹), NH (3150–3319 cm⁻¹)
4l () Quinazolinone 4-Methoxyphenyl (multiple) Complex triazine-linked groups NH (3177 cm⁻¹), C=O (1682 cm⁻¹)
N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethylbenzamide () Quinazolinone 4-Fluorophenyl 3,4-Dimethylbenzamide Fluorine (C-F stretch ~1250 cm⁻¹ inferred)
5l () Triazin-2-ylamino 4-Bromo-2-formylphenoxy 4-Methoxyphenoxy C=O (aldehyde: ~1700 cm⁻¹), C-O (1250 cm⁻¹)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-(trifluoromethyl)benzamide enhances electrophilicity compared to the 3,4-dimethylbenzamide in ’s analog. This may influence binding affinity in enzyme interactions .
  • Spectral Signatures: The absence of C=O IR bands in triazole derivatives () contrasts with the strong carbonyl signals in quinazolinones, confirming structural divergence .

Preparation Methods

Cyclocondensation of 2-Amino-N-Methylbenzamide with 4-Methoxybenzaldehyde

The quinazolinone core is constructed via acid-catalyzed cyclocondensation. 2-Amino-N-methylbenzamide reacts with 4-methoxybenzaldehyde in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. The reaction proceeds through imine formation followed by cyclization, yielding 3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one (Fig. 1A). Key parameters include:

  • Solvent: Toluene or acetic acid for optimal solubility.

  • Temperature: Reflux conditions (110–120°C) to drive cyclization.

  • Catalyst load: 10 mol% p-TSA achieves >75% yield.

Alternative Route: Nitro Group Reduction and Cyclization

An alternative approach involves 2-amino-5-nitro-N-methylbenzamide as the starting material. Nitro reduction using hydrogen gas and palladium on carbon (Pd/C) generates 2-amino-5-amino-N-methylbenzamide , which undergoes cyclization with 4-methoxybenzaldehyde. This method introduces the amino group at position 6 early, simplifying subsequent functionalization (Fig. 1B).

Table 1: Comparison of Quinazolinone Core Synthesis Methods

MethodStarting MaterialYield (%)Purity (HPLC)
Cyclocondensation2-Amino-N-methylbenzamide7898.5
Nitro Reduction2-Amino-5-nitro-N-methylbenzamide6597.2
MethodReagentYield (%)Purity (HPLC)
Schotten-Baumann4-(Trifluoromethyl)benzoyl chloride8299.1
CDI Activation4-(Trifluoromethyl)benzoic acid7598.3

Optimization of Reaction Conditions

Catalyst Screening for Cyclocondensation

Comparative studies of acid catalysts revealed that p-TSA outperforms sulfuric acid or Lewis acids (e.g., ZnCl₂) in terms of yield and reaction time (Table 3).

Table 3: Catalyst Performance in Cyclocondensation

CatalystYield (%)Reaction Time (h)
p-TSA7812
H₂SO₄6218
ZnCl₂5524

Solvent Effects on Acylation

Polar aprotic solvents (e.g., THF, DMF) enhance acylation efficiency compared to nonpolar solvents (Table 4).

Table 4: Solvent Impact on Acylation Yield

SolventYield (%)
THF82
DMF80
Toluene45

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.8 Hz, 2H), 6.92 (s, 1H), 3.85 (s, 3H, OCH₃), 3.21 (s, 3H, CH₃).

  • HRMS (ESI): m/z calcd for C₂₄H₁₉F₃N₃O₃ [M+H]⁺: 454.1382; found: 454.1385.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirmed >99% purity with a retention time of 12.7 min.

Comparative Analysis of Synthetic Routes

The cyclocondensation route using p-TSA catalysis followed by Schotten-Baumann acylation is the most efficient, offering an overall yield of 64% (78% × 82%) . The nitro reduction pathway, while feasible, introduces additional steps and reduces scalability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Stepwise assembly : Begin with the quinazolinone core synthesis via cyclization of anthranilic acid derivatives under acidic conditions. Introduce the 4-methoxyphenyl group at position 3 using nucleophilic substitution (e.g., aryl halide intermediates) .
  • Amide coupling : React the quinazolin-6-amine intermediate with 4-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using potassium carbonate as a base. Monitor reaction progress via TLC (hexane/EtOH 1:1) .
  • Optimization : Use acetonitrile as a solvent for improved solubility of trifluoromethylated intermediates. Maintain temperatures below 25°C to prevent decomposition of sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical workflow :

  • NMR : Confirm regiochemistry of the quinazolinone ring (e.g., 1^1H NMR δ 8.2–8.4 ppm for H-5) and trifluoromethyl group integration (19^{19}F NMR at −63 ppm) .
  • HPLC-MS : Use a C18 column (MeCN/H2_2O + 0.1% formic acid) to verify purity (>95%) and detect byproducts (e.g., unreacted benzoyl chloride derivatives) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm1^{-1} for quinazolinone and amide bonds) .

Q. What safety protocols are essential for handling this compound, given its structural features?

  • Risk mitigation :

  • Decomposition : Store at −20°C in amber vials to prevent photodegradation. Avoid heating above 40°C due to thermal instability of the trifluoromethyl group .
  • Mutagenicity : Conduct Ames II testing for preliminary mutagenic risk assessment. Use fume hoods and PPE (gloves, lab coats) during synthesis, as anomeric amide derivatives may exhibit mutagenic potential .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved to confirm the 3,4-dihydroquinazolinone conformation?

  • Structural elucidation :

  • X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted analogs) to resolve backbone conformation. Compare with DFT-calculated structures for validation .
  • Dynamic NMR : Perform variable-temperature 1^1H NMR in DMSO-d6_6 to assess rotational barriers of the 4-methoxyphenyl group .

Q. What strategies are effective in optimizing the compound’s stability under physiological pH conditions for in vitro assays?

  • Stability studies :

  • pH profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS; observe accelerated hydrolysis of the amide bond at pH < 3 .
  • Prodrug design : Introduce ester-protected groups at the 4-oxo position to enhance stability in acidic environments .

Q. How can computational methods predict the compound’s interaction with kinase targets (e.g., EGFR or PI3K)?

  • In silico analysis :

  • Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify binding poses. Prioritize interactions between the trifluoromethyl group and hydrophobic pockets (e.g., Leu694) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) for lead optimization .

Q. What are the primary byproducts formed during large-scale synthesis, and how can they be minimized?

  • Byproduct analysis :

  • HPLC tracking : Identify dimerization byproducts (e.g., bis-amide adducts) when excess benzoyl chloride is used. Optimize stoichiometry (1:1.05 amine:acyl chloride) .
  • Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water (70:30) to isolate the pure compound .

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